molecular formula C13H17N5S B14464312 2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine CAS No. 72041-82-8

2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine

Katalognummer: B14464312
CAS-Nummer: 72041-82-8
Molekulargewicht: 275.38 g/mol
InChI-Schlüssel: BLBUJPGRSAVNTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine is a complex organic compound that features a pyridine ring, a thiazole ring, and a guanidine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine typically involves multi-step organic reactions. One common method includes the formation of the pyridine and thiazole rings followed by the introduction of the guanidine group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound in drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic properties.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other guanidine derivatives and heterocyclic compounds with pyridine and thiazole rings. Examples include:

  • 2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine analogs with different substituents.
  • Compounds with similar structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

72041-82-8

Molekularformel

C13H17N5S

Molekulargewicht

275.38 g/mol

IUPAC-Name

2-tert-butyl-1-pyridin-4-yl-3-(1,3-thiazol-2-yl)guanidine

InChI

InChI=1S/C13H17N5S/c1-13(2,3)18-11(17-12-15-8-9-19-12)16-10-4-6-14-7-5-10/h4-9H,1-3H3,(H2,14,15,16,17,18)

InChI-Schlüssel

BLBUJPGRSAVNTJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N=C(NC1=CC=NC=C1)NC2=NC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.